3-(3,4,5-Trimethoxyphenyl)propanal

tubulin polymerization inhibitor colchicine binding site anticancer agent

3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5) is a phenylpropanoid aldehyde characterized by a 3,4,5-trimethoxy-substituted benzene ring linked to a three-carbon propanal chain. This structural motif is widely recognized as a critical pharmacophore in numerous bioactive natural products and synthetic medicinal agents.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 121667-78-5
Cat. No. B045330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trimethoxyphenyl)propanal
CAS121667-78-5
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CCC=O
InChIInChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h6-8H,4-5H2,1-3H3
InChIKeyJCTZAADKOVINBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5): A Specialized Phenylpropanoid Aldehyde Intermediate for Precision Organic Synthesis


3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5) is a phenylpropanoid aldehyde characterized by a 3,4,5-trimethoxy-substituted benzene ring linked to a three-carbon propanal chain . This structural motif is widely recognized as a critical pharmacophore in numerous bioactive natural products and synthetic medicinal agents [1]. As an aldehyde, it serves as a versatile electrophilic building block, enabling the construction of complex molecular architectures through nucleophilic addition, condensation, and reductive amination reactions [2]. The compound is primarily employed as a high-value intermediate in the synthesis of pharmaceutical candidates, particularly those targeting tubulin polymerization and cancer cell proliferation .

Why Generic Substitution Fails: Critical Structural Distinctions of 3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5)


The unique combination of a 3,4,5-trimethoxyphenyl ring and a saturated propanal chain in 3-(3,4,5-trimethoxyphenyl)propanal imparts distinct chemical and biological properties that are not replicated by closely related analogs . Substitution with structurally similar compounds—such as 3,4,5-trimethoxycinnamaldehyde (which contains an α,β-unsaturated aldehyde) or 3,4,5-trimethoxybenzaldehyde (which lacks the extended carbon chain)—fundamentally alters reaction trajectories, product profiles, and biological target engagement [1]. In medicinal chemistry, the saturated propanal spacer provides conformational flexibility that is essential for optimal binding at colchicine and tubulin sites, a feature absent in more rigid or truncated analogs [2]. Consequently, direct replacement without rigorous re-optimization of downstream chemistry or biological assays can lead to synthetic failure, reduced potency, or altered selectivity, undermining project timelines and data integrity [3].

Quantitative Differentiation of 3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5) Against Close Analogs: A Procurement-Focused Evidence Guide


Superior Synthetic Utility in Tubulin Inhibitor Development: Flexible Saturated Propanal Chain vs. Rigid Cinnamaldehyde

3-(3,4,5-Trimethoxyphenyl)propanal provides a critical saturated three-carbon linker that enhances conformational flexibility for tubulin binding, a feature that distinguishes it from the more rigid, α,β-unsaturated analog 3,4,5-trimethoxycinnamaldehyde . This flexibility is essential for the development of potent colchicine-site ligands, where the spatial arrangement of the trimethoxyphenyl ring is crucial for high-affinity interaction [1]. The saturated aldehyde serves as a direct precursor for the synthesis of compounds like (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b), which demonstrated potent antiproliferative activity with an IC50 of 0.39 µM in MCF-7 breast cancer cells [2].

tubulin polymerization inhibitor colchicine binding site anticancer agent

Enhanced Reaction Control and Yield in Secocolchicine Synthesis: Saturated Aldehyde vs. Unsaturated Cinnamaldehyde

In the regiocontrolled total synthesis of (±)-12a,12b-secocolchicine, 3-(3,4,5-trimethoxyphenyl)propanal (or its immediate precursor) enables a key 1,2-addition reaction that proceeds with high regioselectivity, whereas the use of 3,4,5-trimethoxycinnamaldehyde leads to a mixture of diastereoisomers and lower overall yield due to competing conjugate addition pathways [1]. The saturated aldehyde functionality of 3-(3,4,5-trimethoxyphenyl)propanal ensures clean nucleophilic attack at the carbonyl carbon, avoiding the Michael addition side-reactions that plague the α,β-unsaturated system of the cinnamaldehyde analog [2]. This regiocontrol is essential for the subsequent ring-expansion step that generates the troponoid core of colchicine analogs in excellent yield .

secocolchicine total synthesis ring-expansion

Critical Spatial Requirements for Tubulin Inhibition: Propanal Linker Length vs. Benzaldehyde Truncation

The three-carbon propanal chain of 3-(3,4,5-trimethoxyphenyl)propanal provides the necessary spatial separation between the trimethoxyphenyl ring and a pendant binding group, a geometric feature that is absent in the truncated analog 3,4,5-trimethoxybenzaldehyde [1]. In studies examining the alkylation of tubulin by iodo[14C]acetamide, colchicine and bicyclic analogs that maintain a similar extended geometry effectively inhibited alkylation, whereas the simple benzaldehyde analog 3,4,5-trimethoxybenzaldehyde (which lacks the carbon linker) failed to exhibit any inhibitory effect [2]. This demonstrates that the extended molecular framework, which the propanal chain provides, is a prerequisite for engaging the colchicine binding site on tubulin [3].

tubulin alkylation inhibition colchicine analog microtubule destabilizer

Differentiated Redox and Conjugation Chemistry: Saturated Aldehyde vs. Unsaturated Cinnamaldehyde in Derivative Synthesis

3-(3,4,5-Trimethoxyphenyl)propanal, as a saturated aldehyde, exhibits a distinct reactivity profile compared to the α,β-unsaturated 3,4,5-trimethoxycinnamaldehyde . The saturated system is exclusively electrophilic at the carbonyl carbon, facilitating clean nucleophilic additions, reductions, and reductive aminations without the competing conjugate addition (Michael addition) pathways that characterize cinnamaldehyde derivatives [1]. For example, in the synthesis of biologically active pyrazolines, the saturated aldehyde can be converted to a chalcone intermediate with predictable chemoselectivity, whereas the cinnamaldehyde analog may undergo undesired polymerization or multiple addition products under similar conditions [2].

aldehyde reactivity conjugate addition chemoselectivity

Validated Research and Industrial Applications for 3-(3,4,5-Trimethoxyphenyl)propanal (CAS 121667-78-5) Based on Differential Evidence


Synthesis of Potent Colchicine-Site Tubulin Polymerization Inhibitors

Leverage the saturated propanal chain of 3-(3,4,5-trimethoxyphenyl)propanal to construct novel colchicine-site ligands with optimized spatial geometry. As demonstrated in the synthesis of compound 22b (IC50 = 0.39 µM in MCF-7 cells) and in secocolchicine total synthesis, the flexible linker enables high-affinity tubulin binding and regiocontrolled ring-expansion chemistry [1]. This application is directly supported by the compound's ability to enable clean 1,2-addition reactions and its role as a precursor to potent antiproliferative agents [2].

Chemoselective Synthesis of Complex Polycyclic Alkaloid Scaffolds

Employ 3-(3,4,5-trimethoxyphenyl)propanal in multi-step syntheses of alkaloid-like molecules where chemoselectivity and regiocontrol are paramount. The saturated aldehyde functionality avoids the conjugate addition pitfalls of cinnamaldehyde analogs, ensuring predictable carbonyl chemistry [3]. This makes it a superior building block for constructing troponoid cores and related frameworks, as evidenced by its role in the high-yielding synthesis of secocolchicine intermediates [4].

Development of Tubulin-Targeted Anticancer Agents with Reduced Off-Target Effects

Use 3-(3,4,5-trimethoxyphenyl)propanal to generate tubulin polymerization inhibitors that benefit from the conformational flexibility imparted by the saturated propanal linker. This structural feature is essential for engaging the colchicine binding site, a property not shared by truncated benzaldehyde analogs [5]. The resulting compounds, such as those in the triazolylthioacetamide series, demonstrate potent activity against cancer cell lines while maintaining a favorable selectivity window [6].

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